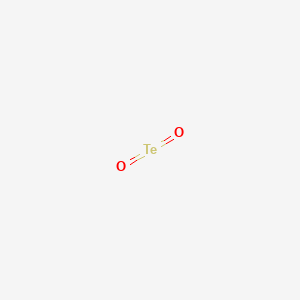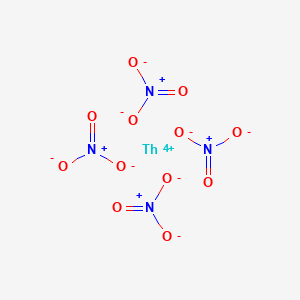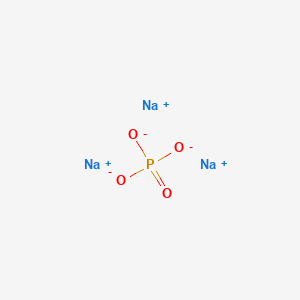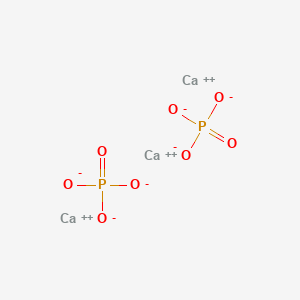
Chloroethylclonidine dihydrochloride
Descripción general
Descripción
Chloroethylclonidine dihydrochloride is an irreversible α1B-adrenoceptor alkylating agent . It is also known by the synonym: 2-[2,6-Dichloro(N-β-chloroethyl-N-methyl)-4-aminomethyl]phenylimino-2-imidazolidine dihydrochloride .
Molecular Structure Analysis
The empirical formula for Chloroethylclonidine dihydrochloride is C13H17Cl3N4 · 2HCl and it has a molecular weight of 408.58 .
Physical And Chemical Properties Analysis
Chloroethylclonidine dihydrochloride is a solid compound . It is soluble in 0.1 M NaOH, water, and methanol .
Aplicaciones Científicas De Investigación
Interaction with α-Adrenoceptors
Chloroethylclonidine dihydrochloride has been studied for its interactions with α-adrenoceptor subtypes. It shows differential effects on these receptors, with particular affinity and irreversible binding to α1B, α1D, α2C, and α2A/D adrenoceptors (Docherty & O'Rourke, 1997). This compound behaves as an irreversible antagonist at α1-adrenoceptors, reducing the maximum response to noradrenaline, and also acts as an irreversible agonist at α2-adrenoceptors (Docherty & O'Rourke, 1997).
Effects on Blood Vessels
Chloroethylclonidine has been observed to elicit concentration-dependent contractions in blood vessels. In studies involving rat blood vessels, it was found that chloroethylclonidine increased cytosol [Ca2+] in cells expressing α1a-adrenoceptors and partially inhibited the action of noradrenaline (Villalobos-Molina et al., 1997). It also shows a strain-dependent difference in its ability to contract the aorta and caudal arteries, suggesting the involvement of α1D and α1A adrenoceptors in these processes (Ibarra et al., 2000).
Impact on Noradrenaline Response
The compound has been shown to modify the response to noradrenaline in various tissues. For instance, in rat aorta, chloroethylclonidine treatment reveals a non-α-adrenoceptor noradrenaline binding site, indicating its complex interaction with noradrenaline and adrenoceptor subtypes (Oriowo & Bevan, 1990).
Potential in Pharmacological Studies
The selective binding and irreversible inactivation of α-adrenoceptor subtypes by chloroethylclonidine make it a valuable tool in pharmacological studies. This property is essential for investigating the functions and mechanisms of different α-adrenoceptor subtypes in various tissues (Michel et al., 1993).
Mecanismo De Acción
Target of Action
Chloroethylclonidine dihydrochloride primarily targets alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to the alpha-2 adrenergic receptors, thereby regulating their activity . This modulation leads to changes in behavior and physiology, which are essential for in-depth laboratory experiments .
Biochemical Pathways
Chloroethylclonidine dihydrochloride affects the phosphoinositide hydrolysis pathway . This pathway is crucial for the transmission of intracellular signals. The compound’s interaction with this pathway can lead to changes in the inotropic effect in myocardial alpha 1-adrenoceptors .
Pharmacokinetics
It’s known that the compound has a potent inhibitory action on the positive inotropic effect .
Result of Action
The binding of Chloroethylclonidine dihydrochloride to alpha-2 adrenergic receptors results in a potent inhibitory action on the positive inotropic effect and phosphoinositide hydrolysis mediated via myocardial alpha 1-adrenoceptors . This means that the compound can significantly affect the contraction of the heart muscle.
Safety and Hazards
Chloroethylclonidine dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSAXNDACBPMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017450 | |
| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethylclonidine dihydrochloride | |
CAS RN |
70107-07-2 | |
| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylclonidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















